3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound with significant research applications, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately . This compound is classified under the category of isoindole derivatives, which are known for their diverse biological activities.
The compound falls within the realm of organic compounds, specifically as an amino acid derivative due to the presence of a carboxylic acid functional group. Its structure incorporates both aromatic and aliphatic components, contributing to its potential reactivity and interaction with biological systems.
The synthesis of 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be achieved through various methods involving multi-step organic reactions. One common synthetic route involves:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid features a complex arrangement that includes:
The structural representation can be detailed using various notations:
InChI=1S/C18H17NO3/c1-13(2)10-8-6-7-9(10)12(14)15(19)20/h6-8,12H,1H2,(H,19,20)/t12-/m0/s1
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O
The compound's physical properties include a melting point that typically falls within a specific range depending on purity and synthesis methods. The compound is generally characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The compound can undergo various chemical reactions typical for carboxylic acids and isoindoles:
Technical details regarding reaction conditions (e.g., temperature, pH) are critical for successful transformations.
The mechanism of action for 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
Physical properties include:
Chemical properties include:
Relevant data from studies on thermal stability and reactivity profiles would enhance understanding.
The compound has potential applications in:
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3